molecular formula C19H19N5O3 B525083 N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide

N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide

Cat. No. B525083
M. Wt: 365.4 g/mol
InChI Key: WYHHQZBQOXLPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DB844 is an antitrypanosomal agent which shows potent oral activity in mouse models of both early-stage and CNS African trypanosomiasis.

Scientific Research Applications

Antiprotozoal Agents

N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide has shown potential as an antiprotozoal agent. Research indicates that certain compounds with similar structures exhibit strong DNA affinities and have in vitro IC(50) values against Trypanosoma b. rhodesiense and P. falciparum. These compounds also demonstrated excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Antimicrobial Screening

Compounds related to N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide have been investigated for antimicrobial activities. Studies suggest that certain derivatives exhibit significant antibacterial and antifungal activities (Choudhari & Mulwad, 2006).

Synthesis and Structural Studies

Research on the synthesis and structural properties of compounds structurally similar to N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide provides insights into their potential applications. Studies include the synthesis of compounds with pyrimidine and pyridazine structural fragments, which are important for the development of new biologically active compounds (Aniskova et al., 2017).

Antitumor Activities

Research into the synthesis and biological activities of novel terpyridine-skeleton molecules, including those containing benzo[4,5]furo[3,2-b]pyridine core, revealed their potential as nonintercalative topo I and II dual catalytic inhibitors. These compounds showed promise in inhibiting tumor growth in certain models, suggesting potential applications in cancer treatment (Kwon et al., 2015).

properties

Product Name

N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-Methoxy-6-{5-[4-(N-methoxy-carbamimidoyl)-phenyl]-furan-2-yl}-nicotinamidine; N-Methoxy-6-{5-[4-(N-methoxyamidino)phenyl]-furan-2-yl}-nicotinamidine

InChI

InChI=1S/C19H19N5O3/c1-25-23-18(20)13-5-3-12(4-6-13)16-9-10-17(27-16)15-8-7-14(11-22-15)19(21)24-26-2/h3-11H,1-2H3,(H2,20,23)(H2,21,24)

InChI Key

WYHHQZBQOXLPPF-UHFFFAOYSA-N

Isomeric SMILES

CO/N=C(\C1=CC=C(C=C1)C2=CC=C(O2)C3=NC=C(C=C3)/C(=N\OC)/N)/N

SMILES

N=C(NOC)C1=CN=C(C2=CC=C(C3=CC=C(C(NOC)=N)C=C3)O2)C=C1

Canonical SMILES

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC=C(C=C3)C(=NOC)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DB-844;  DB 844;  DB844;  CPD-594-12;  CPD 594-12;  CPD-594 12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide
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N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide
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